molecular formula C10H17F3 B12855238 trans-1-Isopropyl-4-trifluoromethyl-cyclohexane

trans-1-Isopropyl-4-trifluoromethyl-cyclohexane

Cat. No.: B12855238
M. Wt: 194.24 g/mol
InChI Key: HHCGYESIUPXICQ-UHFFFAOYSA-N
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Description

trans-1-Isopropyl-4-trifluoromethyl-cyclohexane: is an organic compound characterized by a cyclohexane ring with an isopropyl group and a trifluoromethyl group attached at the 1 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Isopropyl-4-trifluoromethyl-cyclohexane typically involves the trifluoromethylation of a suitable cyclohexane precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions, such as the use of trifluoromethyl iodide (CF3I) and a radical initiator under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: trans-1-Isopropyl-4-trifluoromethyl-cyclohexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups, such as methyl or ethyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry: In chemistry, trans-1-Isopropyl-4-trifluoromethyl-cyclohexane is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable in the development of new materials and catalysts.

Biology: The compound’s potential biological activity is of interest in drug discovery and development. Researchers investigate its interactions with biological targets to identify new therapeutic agents.

Medicine: In medicine, this compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its trifluoromethyl group imparts unique properties, such as increased stability and lipophilicity, making it valuable in various applications.

Mechanism of Action

The mechanism of action of trans-1-Isopropyl-4-trifluoromethyl-cyclohexane involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The isopropyl group may also contribute to the compound’s overall hydrophobicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

    trans-1-Isopropyl-4-methylcyclohexane: Similar in structure but lacks the trifluoromethyl group.

    trans-1-Isopropyl-4-chlorocyclohexane: Contains a chlorine atom instead of a trifluoromethyl group.

    trans-1-Isopropyl-4-bromocyclohexane: Contains a bromine atom instead of a trifluoromethyl group.

Uniqueness: The presence of the trifluoromethyl group in trans-1-Isopropyl-4-trifluoromethyl-cyclohexane imparts unique properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds. These properties make it particularly valuable in applications where enhanced stability and specific interactions are required.

Properties

Molecular Formula

C10H17F3

Molecular Weight

194.24 g/mol

IUPAC Name

1-propan-2-yl-4-(trifluoromethyl)cyclohexane

InChI

InChI=1S/C10H17F3/c1-7(2)8-3-5-9(6-4-8)10(11,12)13/h7-9H,3-6H2,1-2H3

InChI Key

HHCGYESIUPXICQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)C(F)(F)F

Origin of Product

United States

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